4-Methoxybicyclo[2.2.2]octan-2-one
Description
Historical Development and Theoretical Foundations of Bicyclo[2.2.2]octane Chemistry
The chemistry of bicyclo[2.2.2]octane derivatives gained significant attention in the mid-20th century. acs.org A common and powerful method for the construction of the bicyclo[2.2.2]octene skeleton is the Diels-Alder reaction, a thermal [4+2] cycloaddition. arkat-usa.org For instance, the reaction of 2H-pyran-2-ones with dienophiles like maleic anhydride (B1165640) provides a direct route to bicyclo[2.2.2]octene derivatives. arkat-usa.org This rigid framework has proven to be an excellent model system for investigating fundamental concepts in physical organic chemistry.
The theoretical foundations of bicyclo[2.2.2]octane chemistry are deeply rooted in the understanding of electronic interactions within a constrained sigma-bond framework. Unlike flexible acyclic systems, the fixed orientation of atoms in bicyclo[2.2.2]octanes allows for the detailed study of through-bond and through-space interactions. acs.orgchiba-u.jp Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of these systems. rroij.com These studies have provided insights into how substituents on the bridgehead or bridge positions influence the molecule's properties, which can be transmitted through the rigid sigma framework. nih.gov This transmission of electronic effects is a key feature of the bicyclo[2.2.2]octane system. nih.gov
Unique Structural and Electronic Features of Bridged Ketones
The introduction of a carbonyl group into a bridged bicyclic system, forming a bridged ketone, introduces a site of reactivity and further influences the molecule's geometry and electronic landscape. Bicyclic ketones are characterized by their rigid and often crowded structures, which can hinder access to the carbonyl group. cdnsciencepub.com
Contextualizing 4-Methoxybicyclo[2.2.2]octan-2-one within Complex Organic Scaffolds
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its rigid, functionalized scaffold can be elaborated into a variety of target structures. For example, derivatives of 4-methoxybicyclo[2.2.2]octane have been used in the preparation of fragrance compounds. acs.org The synthesis of this specific ketone has been reported through various methods, including the treatment of l-methoxy-4-(1-methoxyvinyl)cyclohexene. lookchem.com
The presence of both a ketone and a methoxy (B1213986) group offers multiple points for chemical modification. The ketone can undergo a range of carbonyl chemistry reactions, while the methoxy group can influence the reactivity of the system through its electronic effects. This bifunctionality makes it a versatile building block. For instance, bicyclo[2.2.2]octenones, closely related structures, are used in the synthesis of highly functionalized cyclohexene (B86901) frameworks through oxidative scission reactions. acs.org The transformation of such bicyclic ketones can lead to the formation of diverse and complex molecular architectures. acs.org
Overview of Research Trends and Challenges in Bicyclic Ketone Chemistry
The field of bicyclic ketone chemistry continues to evolve, with several key research trends and persistent challenges. A major focus is the development of stereoselective synthetic methods. youtube.com Due to the rigid, three-dimensional nature of these molecules, controlling the stereochemical outcome of reactions is crucial but often challenging. youtube.com The synthesis of enantiomerically pure bicyclic ketones is of particular importance for applications in medicinal chemistry and materials science. researchgate.net
Another significant trend is the use of bicyclic scaffolds as bioisosteres for aromatic rings in drug design. researchgate.net The defined spatial arrangement of substituents on a bicyclic core can mimic the presentation of functional groups on a phenyl ring, while offering improved physicochemical properties. researchgate.net
Despite significant progress, challenges remain. The synthesis of certain bicyclic systems can be complex and low-yielding. escholarship.org For instance, bridgehead lithiation, a common strategy for functionalization, is known to be difficult for ketones with a [2.2.2] structure. nih.gov Scalability of synthetic routes to produce large quantities of these complex molecules is another ongoing challenge for chemists. nih.gov Future research will likely focus on developing more efficient and selective catalytic methods to overcome these hurdles and expand the applications of this fascinating class of molecules. researchgate.netrsc.org
Structure
3D Structure
Properties
CAS No. |
4893-16-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-methoxybicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3 |
InChI Key |
VTSMKORLCJUQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1)C(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxybicyclo 2.2.2 Octan 2 One and Its Precursors
Retrosynthetic Approaches to the Bicyclo[2.2.2]octan-2-one Framework
The construction of the bicyclo[2.2.2]octan-2-one core is a pivotal step in the synthesis of 4-Methoxybicyclo[2.2.2]octan-2-one. Several retrosynthetic strategies have been devised to access this bicyclic system, primarily revolving around cycloaddition reactions, intramolecular cyclizations, and functional group interconversions.
Diels-Alder Cycloaddition Strategies in Bicyclo[2.2.2]octanone Synthesis
The Diels-Alder reaction stands as a powerful and widely employed method for the construction of the bicyclo[2.2.2]octane skeleton. nih.gov This [4+2] cycloaddition typically involves the reaction of a cyclohexadiene derivative with a suitable dienophile. For the synthesis of substituted bicyclo[2.2.2]octanones, including the methoxy-substituted target, this strategy offers a high degree of control over the stereochemistry of the resulting adduct. nih.govlookchem.com
One notable approach involves the in-situ generation of a diene from a precursor, which then undergoes a Diels-Alder reaction. For instance, the isomerization of 2,5-dihydroanisole can lead to the formation of a diene that subsequently reacts with dienophiles like 2-acetoxyacrylonitrile to yield bicyclo[2.2.2]octenone adducts. researchgate.net These adducts can then be further elaborated to the desired saturated ketone. The reaction of substituted phenols with oxidizing agents can also generate cyclohexadienones that readily dimerize via a Diels-Alder reaction to form the bicyclic framework. nih.gov
The choice of diene and dienophile is crucial for controlling the regioselectivity of the cycloaddition. For example, the reaction of 1-methoxy-4-(1-methoxyvinyl)-1-cyclohexene derivatives, formed from the reaction of α,β-unsaturated ketones with trimethyl orthoformate, undergoes an acid-catalyzed cyclization to yield 4-methoxybicyclo[2.2.2]octanones. researchgate.net This method highlights the strategic placement of the methoxy (B1213986) group on the diene precursor to direct the outcome of the cyclization.
Furthermore, intramolecular Diels-Alder reactions have been explored, where the diene and dienophile are tethered within the same molecule. dur.ac.uk This approach can be particularly effective for creating complex polycyclic systems containing the bicyclo[2.2.2]octanone core. dur.ac.uk
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions provide an alternative and often complementary approach to the Diels-Alder strategy for synthesizing the bicyclo[2.2.2]octanone framework. dur.ac.uk These reactions typically involve the formation of a key carbon-carbon bond within a suitably functionalized acyclic or monocyclic precursor.
An example of this strategy is the acid-catalyzed cyclization of 4-substituted 4-(1-methoxyvinyl)-1-methoxy-1-cyclohexenes to produce 4-substituted 1,3-dimethoxybicyclo[2.2.2]oct-2-enes. researchgate.net This reaction proceeds through a carbocationic intermediate, and the subsequent cyclization is driven by the formation of the thermodynamically stable bicyclic system. Another approach involves the cyclization of 4-acetyl-4-(ethoxycarbonyl)pimelic acid to form an ethyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate, which can be further converted to the target ketone.
Wessely oxidation of o-(3-alkenyl) phenols with lead tetraacetate generates 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones, which can then undergo intramolecular Diels-Alder reactions to form bicyclo[2.2.2]octane derivatives. researchgate.net This method demonstrates the power of combining oxidation and cyclization in a single synthetic sequence.
Functional Group Interconversions on Bicyclic Scaffolds
Once the core bicyclo[2.2.2]octane skeleton is established, functional group interconversions (FGIs) are often necessary to introduce or modify substituents, such as the methoxy group at the 4-position. These transformations are critical for accessing a diverse range of substituted bicyclic compounds. google.com
For instance, a pre-existing hydroxyl group on the bicyclic framework can be converted to a methoxy group through standard etherification procedures. This approach is exemplified in the synthesis of certain fragrance targets where a hydroxylated bicyclo[2.2.2]octane derivative is methylated. researchgate.net Similarly, other functional groups at the bridgehead positions, which are often inert to direct nucleophilic substitution, can be introduced through multi-step sequences involving more reactive intermediates. google.com
Development of Convergent Synthetic Routes
A convergent route to this compound could involve the synthesis of a substituted cyclohexene (B86901) precursor containing the methoxy group, which is then reacted with a suitable dienophile in a Diels-Alder reaction. For example, the preparation of a 1-methoxy-4-substituted-1,3-cyclohexadiene followed by cycloaddition with a ketene (B1206846) equivalent would directly lead to the target bicyclic ketone.
The synthesis of related bicyclo[2.2.2]octane derivatives has utilized convergent approaches. For example, the reaction of 3-methyl-3-buten-2-one (B1203178) with trimethyl orthoformate in the presence of an acid catalyst leads to a substituted 4-methoxybicyclo[2.2.2]octanone. researchgate.net This reaction can be considered convergent as it assembles the bicyclic core from two acyclic precursors in a single step.
Chemo-, Regio-, and Diastereoselective Considerations in Synthesis
The synthesis of a specific isomer of a substituted bicyclo[2.2.2]octanone like this compound requires careful control over chemoselectivity, regioselectivity, and diastereoselectivity.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, this is crucial when multiple reactive sites are present in the starting materials or intermediates. For example, during a functional group interconversion, a reagent must selectively react with a hydroxyl group without affecting a nearby ketone.
Regioselectivity is the control over the position of bond formation. In Diels-Alder reactions, the regioselectivity is governed by the electronic properties of the diene and dienophile. The "ortho" and "para" directing effects of substituents on the diene play a significant role. For the synthesis of this compound, the methoxy group on the diene precursor directs the dienophile to the desired position to yield the 4-substituted product. dur.ac.uk The acid-catalyzed cyclization of 4-substituted 4-(1-methoxyvinyl)-1-methoxy-1-cyclohexenes also demonstrates high regioselectivity in forming the bicyclo[2.2.2]octanone framework. researchgate.net
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of bicyclo[2.2.2]octanone synthesis, this is particularly important in Diels-Alder reactions, which can lead to both endo and exo products. The stereochemical outcome is often influenced by steric interactions and secondary orbital interactions between the diene and dienophile. For instance, intramolecular Diels-Alder reactions can exhibit high diastereoselectivity due to the conformational constraints of the tether connecting the diene and dienophile. dur.ac.uk Similarly, the reduction of the ketone in a pre-existing bicyclo[2.2.2]octanone can proceed with high diastereoselectivity, favoring the formation of one alcohol isomer.
Atom-Economical and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on atom economy and sustainability. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
Diels-Alder reactions are inherently atom-economical as they are addition reactions where all atoms of the diene and dienophile are incorporated into the cycloadduct. This makes them a highly desirable method for constructing the bicyclo[2.2.2]octanone framework from a green chemistry perspective.
Intramolecular cyclizations can also be highly atom-economical, especially when they proceed without the loss of any atoms. Catalytic approaches, such as the use of acid catalysts in cyclization reactions, are also favored as they reduce the amount of waste generated compared to stoichiometric reagents.
Mechanistic Investigations of Synthetic and Transformational Pathways
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The synthesis of the bicyclo[2.2.2]octenone skeleton, a direct precursor to 4-Methoxybicyclo[2.2.2]octan-2-one, is often achieved through a [4+2] cycloaddition (Diels-Alder reaction). A prominent method involves the use of masked o-benzoquinones (MOBs), which can be generated from the oxidation of corresponding 2-methoxyphenols. nih.govacs.org These MOBs can undergo an intramolecular Diels-Alder reaction if a dienophile, such as an alkenol, is present in the starting phenol. acs.org
Another key transformation is the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols. When treated with an acid like p-toluenesulfonic acid, these alcohols rearrange to form bicyclo[3.2.1]oct-6-en-2-ones. researchgate.net The mechanism involves the protonation of the tertiary alcohol, followed by the loss of water to generate a tertiary carbocation. Subsequently, a Wagner-Meerwein shift occurs, where one of the bridgehead carbons migrates, leading to a ring-contracted bicyclo[3.2.1]octanone skeleton. The regioselectivity of this rearrangement is notably influenced by the substituent at the C-2 position. researchgate.net For instance, the synthesis of 2-acetoxy researchgate.nethelicene utilizes an aromatic oxy-Cope rearrangement of a 1-methoxy-2-arylbicyclo[2.2.2]oct-5-en-2-exo-ol as a key step. researchgate.net
The thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene provides another pathway to the methoxy-substituted bicyclo[2.2.2]octene core. This reaction proceeds via a nih.govescholarship.org sigmatropic carbon migration to yield 5-exo- and 5-endo-methoxybicyclo[2.2.2]oct-2-enes. researchgate.net
Transition State Analysis and Energy Landscapes
The stereochemical and regiochemical outcomes of reactions involving the bicyclo[2.2.2]octane skeleton are governed by subtle energetic factors in the transition states. In the rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl systems, the ratio of resulting bicyclo[2.2.2]octene to bicyclo[3.2.1]octene products is dictated by a delicate balance between ring strain and radical stability. escholarship.org While the bicyclo[3.2.1]octene framework is inherently more strained, radical-stabilizing substituents can lower the transition state energy for its formation, making it the preferred product. escholarship.org
Computational studies, including density functional theory (DFT) calculations, have been employed to map the energy landscapes of these transformations. For the thermal rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene to methoxybicyclo[2.2.2]oct-2-enes, the existence of a long-lived diradical intermediate is proposed to account for the observed epimerization and fragmentation byproducts. researchgate.net The energy landscape of the related cyclo-octane has been shown to be a non-manifold structure, composed of a sphere and a Klein bottle intersecting in two rings, indicating the potential for high mathematical complexity in these systems. nih.gov
In the pinacol (B44631) rearrangement of 1-methoxybicyclo[2.2.2]oct-5-en-2-ols, the transition state for the migration of the unsaturated bridge does not appear to receive significant anchimeric assistance, as the disappearance rate of the exo-alcohol precursor is not dramatically faster than that of the endo isomer. researchgate.net
| Factor | Influence on Transition State/Energy Landscape | Example Reaction | Reference |
|---|---|---|---|
| Ring Strain | Influences product distribution between bicyclo[2.2.2]octene and bicyclo[3.2.1]octene systems. | Radical rearrangement of bicyclo[2.2.2]oct-2-enyl esters. | escholarship.org |
| Radical/Carbocation Stability | Substituents can reverse the preference dictated by ring strain by stabilizing intermediates/transition states. | Radical rearrangement of bicyclo[2.2.2]oct-2-enyl esters. | escholarship.org |
| Torsional Steering | Explains the preference for equatorial over axial isomers in rearranged products. | Radical rearrangement of bicyclo[2.2.2]oct-2-enyl esters. | escholarship.org |
| Substituent Effects | The nature of the substituent at C-2 affects the ratio of rearrangement products. | Pinacol-type rearrangement of 1-methoxybicyclo[2.2.2]oct-5-en-2-ols. | researchgate.net |
Characterization of Reactive Intermediates
The direct observation and characterization of reactive intermediates provide crucial evidence for proposed reaction mechanisms. In the chemistry of bicyclo[2.2.2]octanones, radical species have been identified as key intermediates.
The reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical . This intermediate can then undergo a rearrangement via a cyclopropylcarbinyl radical to the more strained bicyclo[3.2.1]oct-6-en-2-yl radical . escholarship.org
Furthermore, the bicyclo[2.2.2]oct-2-ene radical cation has been extensively studied by matrix isolation ESR spectroscopy. researchgate.net These studies revealed that the radical cation possesses a twisted C2 symmetry, a departure from the C2v symmetry of the neutral parent molecule. This twisting of the double bond is attributed to a pseudo Jahn-Teller effect. DFT calculations support this twisted structure, estimating a twist angle of 11-12 degrees. researchgate.net The ESR spectra show two distinct types of γ-exo hydrogens, providing clear evidence for the distorted geometry. researchgate.net
| Parameter | Observation | Interpretation | Reference |
|---|---|---|---|
| γ-exo Hydrogens | Two different hyperfine couplings: a(2H) ≈ 16.9 G and a(2H) ≈ 1.9 G. | Indicates a twisted C2 structure, not the expected C2v symmetry where all four γ-exo hydrogens would be equivalent. | researchgate.net |
| Vinyl Hydrogens | Unresolved splitting (< 3.5 G). | This is a direct consequence of the double bond twist. | researchgate.net |
| Enantiomerization Barrier | Estimated at 2.0 kcal/mol from ESR line broadening above 110 K. | Rapid interconversion between the two C2 enantiomeric structures on the ESR timescale. | researchgate.net |
Kinetic and Thermodynamic Aspects of Reaction Control
The competition between different reaction pathways in the chemistry of this compound and its analogues is often under kinetic or thermodynamic control.
In the acid-catalyzed pinacol rearrangement of 1-methoxybicyclo[2.2.2]oct-5-en-2-ols, the ratio of the resulting bicyclo[3.2.1]oct-6-en-2-ones and -3-en-2-ones is dependent on the starting isomer (exo or endo alcohol) and the C-2 substituent, indicating kinetic control. researchgate.net The relative rate constant for the disappearance of the exo-alcohol versus the endo-alcohol (k_exo / k_endo) was found to be less than 10, suggesting that the reaction is not significantly accelerated by anchimeric assistance from the double bond in the transition state. researchgate.net
The thermal rearrangements of 8-substituted bicyclo[4.2.0]oct-2-enes to bicyclo[2.2.2]oct-2-enes showcase a competition between nih.govescholarship.org sigmatropic migration, C-C bond fragmentation, and epimerization. For 8-exo-methoxybicyclo[4.2.0]oct-2-ene, the relative kinetic importance of these pathways highlights the complex interplay of factors governing the reaction. researchgate.net The preference for the formation of the bicyclo[3.2.1]octene skeleton in certain radical rearrangements, despite its higher ring strain, is a clear example where the stability of the radical intermediate (a thermodynamic factor) overcomes the kinetic barrier associated with forming a more strained ring system. escholarship.org
| Reaction System | Controlling Factor | Observed Outcome | Reference |
|---|---|---|---|
| Radical Rearrangement of bicyclo[2.2.2]oct-2-enyl esters | Thermodynamic (Radical Stability) | Formation of the more strained bicyclo[3.2.1]octene product can be favored if the radical is sufficiently stabilized. | escholarship.org |
| Pinacol Rearrangement of 1-methoxybicyclo[2.2.2]oct-5-en-2-ols | Kinetic | Product ratios are dependent on the stereochemistry of the starting alcohol and C-2 substituents. | researchgate.net |
| Thermal Rearrangement of 8-methoxybicyclo[4.2.0]oct-2-ene | Kinetic | A mixture of products from nih.govescholarship.org migration, fragmentation, and epimerization is formed, with relative rates determining the final composition. | researchgate.net |
Radical Pathways in Bicyclo[2.2.2]octan-2-one Chemistry
Radical reactions provide a powerful method for the transformation of the bicyclo[2.2.2]octane skeleton. As previously discussed, the reduction of selenophenyl esters generates a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org The key mechanistic feature of this intermediate is its ability to rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. This process is believed to proceed through a cyclopropylcarbinyl-type radical intermediate, a common mechanistic motif in radical chemistry involving strained ring systems. The balance between the unrearranged and rearranged products is highly sensitive to the substitution pattern, which affects radical stability. escholarship.org
Photochemical reactions also provide access to radical pathways. The photorearrangement of bicyclo[2.2.2]octadienones to tricyclo[3.3.0.02,8]octen-3-ones, for example, involves a complex sequence of steps that are often initiated by n→π* excitation of the carbonyl group, leading to diradical intermediates that undergo subsequent bond formations and rearrangements. acs.org While not specifically detailing the 4-methoxy derivative, these studies provide a mechanistic framework for understanding the photochemical behavior of bicyclo[2.2.2]octan-2-ones. The formation of the bicyclo[2.2.2]oct-2-ene radical cation via radiolytic oxidation and its detailed characterization by ESR spectroscopy further underscores the importance of radical intermediates in the chemistry of this ring system. researchgate.net
Reactivity and Chemical Transformations of 4 Methoxybicyclo 2.2.2 Octan 2 One
Reactivity at the Ketone Carbonyl Group
The carbonyl group is the primary site of reactivity in 4-Methoxybicyclo[2.2.2]octan-2-one for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the bicyclic framework and the electronic effect of the C4-methoxy group.
The ketone at the C2 position is susceptible to nucleophilic attack, a fundamental reaction for carbonyl compounds. This process involves the addition of a nucleophile to the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate.
A key example of this reactivity is the formation of the corresponding oxime. This compound reacts with hydroxylamine (B1172632) in aqueous ethanol (B145695) to yield this compound oxime. electronicsandbooks.com This reaction is a standard procedure for converting ketones into oximes and serves as the entry point for subsequent rearrangement reactions like the Beckmann rearrangement. electronicsandbooks.com
Addition of organometallic reagents, such as Grignard reagents, to the related 1-methoxybicyclo[2.2.2]oct-5-en-2-one has been shown to proceed via a 1,2-addition to the carbonyl group. oup.com This suggests that this compound would similarly react with nucleophiles like methylmagnesium bromide or vinyllithium (B1195746) to produce the corresponding tertiary alcohols. The facial selectivity of such additions in bicyclo[2.2.2]octenone systems can be influenced by the presence of Lewis acids and various substituents on the ring. researchgate.net
Enolization involves the formation of an enol or enolate by the removal of a proton from the α-carbon (the carbon adjacent to the carbonyl group). While specific studies on the enolization of this compound are not extensively detailed in the reviewed literature, the principles of enolate chemistry are applicable. The formation of enolates from related bicyclic ketones is a known process. molaid.com For instance, the formation of 4-aminobicyclo[2.2.2]octan-2-ones from benzylidene acetone (B3395972) is proposed to proceed through enamine intermediates, which are formed from the corresponding enolizable ketones. mdpi.com
However, in some reactions, functionalization at the α-position is outcompeted by reactions elsewhere in the molecule. For example, the selenium dioxide oxidation of unsaturated bicyclo[2.2.2]octanones occurs regioselectively at the double bond, with no reaction observed at the α-carbon to the carbonyl group.
The carbonyl group of this compound can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The reduction of the ketone group in a bicyclo[2.2.2]octane-1-carboxylic acid with NaBH₄ in methanol (B129727) has been reported to yield the corresponding alcohol, bicyclo[2.2.2]octan-2-ol. google.com.naachemblock.com This indicates that the ketone in the target molecule would be similarly reduced to 4-Methoxybicyclo[2.2.2]octan-2-ol.
Conversely, oxidation of the ketone can lead to ring expansion through an inserted oxygen atom, a reaction known as the Baeyer-Villiger oxidation. This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org The oxidation of related bicyclic ketones with m-CPBA has been shown to yield lactones. rsc.org For this compound, this oxidation would be expected to produce a lactone, either 4-Methoxy-2-oxabicyclo[3.2.2]nonan-3-one or 5-Methoxy-3-oxabicyclo[3.3.1]nonan-2-one, depending on the migratory aptitude of the adjacent carbons.
Transformations Involving the Bicyclic Scaffold
Beyond the reactivity centered at the carbonyl group, this compound and its derivatives can undergo transformations that alter the fundamental bicyclic framework.
Ring-opening reactions of the bicyclo[2.2.2]octane system often occur as fragmentation processes, particularly when a stable leaving group or a carbocation can be formed. A prominent example is the fragmentation that competes with the Beckmann rearrangement of this compound oxime. electronicsandbooks.com When the oxime is treated with reagents like p-toluenesulfonyl chloride or phosphorus pentachloride, a significant portion of the product is a nitrile, formed through the cleavage of the C1-C2 bond of the bicyclic system. electronicsandbooks.comnih.gov This fragmentation is a type of ring-opening reaction that relieves the strain of the bicyclic scaffold. The stability of the potential carbocation intermediate at the bridgehead C1 position plays a crucial role in the efficiency of this fragmentation. electronicsandbooks.com
Skeletal rearrangements are a hallmark of the chemistry of bicyclo[2.2.2]octane systems, allowing for their conversion into other ring systems, most notably bicyclo[3.2.1]octanes and 2-azabicyclo[3.2.2]nonanes.
Beckmann Rearrangement: The most studied rearrangement of this compound is the Beckmann rearrangement of its oxime. electronicsandbooks.comnih.gov Treatment of the oxime with reagents such as benzenesulfonyl chloride or p-toluenesulfonyl chloride induces a rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. electronicsandbooks.com This results in the formation of a seven-membered ring lactam, specifically 5-Methoxy-2-azabicyclo[3.2.2]nonan-3-one. The yield of this lactam versus the competing nitrile from fragmentation is highly dependent on the substituents on the bicyclic ring and the reaction conditions used. electronicsandbooks.com
| Substrate (Oxime of) | Reagent | Lactam Product | Lactam Yield (%) | Nitrile Product (from Fragmentation) | Nitrile Yield (%) |
|---|---|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride/Pyridine | 5-Methoxy-2-azabicyclo[3.2.2]nonan-3-one | 48 | 4-Methoxy-3-cyanocyclohex-1-yl)acetonitrile | 31 |
| 4-Methoxy-1-methylbicyclo[2.2.2]octan-2-one | p-Toluenesulfonyl chloride/Pyridine | 1-Methyl-5-methoxy-2-azabicyclo[3.2.2]nonan-3-one | 27 | (4-Methoxy-1-methyl-3-cyanocyclohex-1-yl)acetonitrile | 60 |
| 4-Methoxy-1-methylbicyclo[2.2.2]octan-2-one | Phosphorus pentachloride/Benzene (B151609) | 1-Methyl-5-methoxy-2-azabicyclo[3.2.2]nonan-3-one | - | (4-Methoxy-1-methyl-3-cyanocyclohex-1-yl)acetonitrile | 93 |
Pinacol-Type Rearrangements: Acid-catalyzed rearrangements of tertiary alcohols derived from bicyclo[2.2.2]octenones can lead to the formation of the thermodynamically more stable bicyclo[3.2.1]octane skeleton. acs.orgacs.org For example, treatment of 1-methoxy-2-methylbicyclo[2.2.2]oct-5-en-2-ol with p-toluenesulfonic acid results in a pinacol-type rearrangement to yield a bicyclo[3.2.1]oct-6-en-2-one. oup.com This transformation involves the migration of one of the bridge carbons to an adjacent carbocation, expanding one of the six-membered rings to a seven-membered ring and contracting the bridge, effectively converting the [2.2.2] system to a [3.2.1] system. Such rearrangements are driven by the relief of ring strain and the formation of a stable carbocation intermediate. escholarship.org
Intramolecular Cyclization: The synthesis of this compound itself is often achieved through an acid-catalyzed intramolecular cyclization of 4-acetyl-1-methoxy-1-cyclohexene. electronicsandbooks.comresearchgate.net This reaction can be considered a rearrangement of the acyclic precursor into the bicyclic product, proceeding in high yield in aprotic solvents like benzene. electronicsandbooks.com
| Starting Material | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|
| 4-acetyl-1-methoxy-1-cyclohexene | p-TsOH / Benzene | This compound | >90 |
| 4-acetyl-1-methoxy-1-cyclohexene | HCl / Ethanol | 4-Ethoxybicyclo[2.2.2]octan-2-one | - |
| 4-acetyl-1-methoxy-1-cyclohexene | HCl / Propanol | 4-Propoxybicyclo[2.2.2]octan-2-one | - |
Influence of the Methoxy (B1213986) Substituent on Reactivity and Selectivity
The presence of a methoxy substituent at the C4 bridgehead position of the bicyclo[2.2.2]octan-2-one framework exerts a notable influence on the molecule's reactivity and the selectivity of its chemical transformations. This influence stems from a combination of steric and electronic effects, which can alter reaction pathways and product distributions compared to the unsubstituted parent ketone.
Research into the oxidative scission of bicyclo[2.2.2]octenones has shown that a bridgehead methoxy group adjacent to the carbonyl can have a negative impact on the reaction, often leading to complex product mixtures. acs.org This suggests that the electron-donating nature of the methoxy group may interfere with the desired oxidative cleavage pathway.
A significant example of the methoxy group's directive power is observed in the Beckmann rearrangement of the corresponding oxime, 4-methoxy-1-methylbicyclo[2.2.2]octan-2-one oxime. The outcome of this rearrangement is highly dependent on the reaction conditions, showcasing the subtle interplay between the substituent and the reagents. When treated with p-toluenesulfonyl chloride in pyridine, the reaction yields a mixture of the expected lactam and a fragmented nitrile product. electronicsandbooks.com However, using a stronger Lewis acid like phosphorus pentachloride dramatically shifts the selectivity, favoring the formation of the nitrile in high yield. electronicsandbooks.com This indicates that the methoxy group, in conjunction with the bridgehead methyl group, influences the stability of cationic intermediates or the migratory aptitude of the adjacent carbon atoms, thereby controlling the reaction's course.
It has been noted that introducing more steric bulk, such as multiple methyl groups on the bicyclo[2.2.2]octane ring system, can hinder the fragmentation pathway that leads to the nitrile, thus increasing the yield of the corresponding lactam. electronicsandbooks.com This steric hindrance appears to make the ring-opening fragmentation more difficult compared to the desired lactam formation. electronicsandbooks.com
Table 1: Influence of Reagents on the Beckmann Rearrangement of 4-methoxy-1-methylbicyclo[2.2.2]octan-2-one oxime
| Reagent | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride in pyridine | Lactam | 27 | electronicsandbooks.com |
| Nitrile | 60 | electronicsandbooks.com | |
| Benzenesulfonyl chloride in alkali | Lactam | 23 | electronicsandbooks.com |
| Nitrile | 52 | electronicsandbooks.com | |
| Phosphorus pentachloride in benzene | Nitrile | 93 | electronicsandbooks.com |
Furthermore, the methoxy group's electronic and steric properties are crucial in reactions involving radical intermediates. While studies on the parent this compound are specific, related research on bicyclo[2.2.2]octenone systems in acyl radical reactions highlights that substituents profoundly direct the outcome, leading to either cyclized or rearranged products. acs.orgnih.gov The strain and electronic nature of the bicyclic framework, modified by substituents like the methoxy group, govern whether the reaction proceeds through direct cyclization or a more complex rearrangement cascade. acs.orgnih.gov
Selective Derivatization and Scaffold Modification
The rigid bicyclo[2.2.2]octane skeleton is a valuable scaffold in medicinal chemistry and materials science, often utilized as a three-dimensional bioisostere for planar aromatic rings. thieme-connect.comresearchgate.net Consequently, methods for the selective derivatization of functionalized bicyclo[2.2.2]octanes, including this compound, are of significant interest for creating novel molecular architectures. nih.gov
The ketone functionality at the C2 position serves as a primary handle for a variety of chemical transformations. For instance, it can be converted into an oxime, as seen in the Beckmann rearrangement studies, which opens pathways to nitrogen-containing heterocyclic structures like lactams. electronicsandbooks.com
Functionalization at the bridgehead positions is a key strategy for modifying the scaffold. The parent compound for many of these derivatives is 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid. uni.lu This carboxylic acid can be prepared from related precursors and serves as a versatile intermediate. dtu.dk For example, it can be converted into its corresponding acid chloride by treatment with thionyl chloride. google.com.na This highly reactive acyl chloride can then participate in a wide range of coupling reactions, such as ester or amide formation, allowing for the attachment of various functional groups to the C1 bridgehead position. thieme-connect.comgoogle.com.na
The modification of the bicyclo[2.2.2]octane scaffold is not limited to the bridgehead and ketone positions. The development of synthetic routes from versatile starting materials like 1,4-dimethylene cyclohexane (B81311) allows for the introduction of various substituents. google.com Oxidative processes can yield oxo-substituted bicyclo[2.2.2]octane intermediates that are amenable to further derivatization, providing a simplified means for producing a diverse array of substituted bicyclic compounds. google.com Moreover, chemical transformations on related bicyclo[2.2.2]octenone systems have demonstrated that the core scaffold can undergo ring expansions to form lactone-lactam fused systems, showcasing the potential for significant structural modifications. acs.org
Stereochemical and Conformational Analysis of 4 Methoxybicyclo 2.2.2 Octan 2 One Systems
Intrinsic Stereochemistry of the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane skeleton is characterized by its inherent rigidity and C3 rotational symmetry. This bridged ring system is composed of three fused six-membered rings, each constrained to a boat conformation. researchgate.net Unlike cyclohexane (B81311), which readily interconverts between chair conformations, the bicyclo[2.2.2]octane framework has a high-energy barrier to conformational change, rendering it conformationally locked. This rigidity is a key feature, as it provides a predictable and stable scaffold for the precise spatial arrangement of functional groups. nih.gov
The structure's rigidity minimizes steric hindrance and van der Waals strain, contributing to its relative stability. doubtnut.com This conformational preference has significant implications for the stereochemical outcomes of reactions, as the fixed geometry dictates the trajectory of approaching reagents. nih.gov The unique geometric and stereochemical properties of the bicyclo[2.2.2]octane framework make it a valuable tool in the study of reaction mechanisms and in the design of molecules with specific three-dimensional architectures. solubilityofthings.com
Conformational Dynamics and Preferences of the Ketone Moiety
The orientation of the ketone's carbonyl group can influence the accessibility of the two faces of the carbonyl carbon to nucleophilic attack. The rigid framework restricts the possible conformations, leading to a more defined and predictable environment around the reactive center. The interplay between the ketone and the bicyclic system is crucial in determining the stereochemical course of reactions at the carbonyl group.
Diastereoselective Control in Synthetic Reactions
The inherent chirality and rigid conformation of the bicyclo[2.2.2]octane framework provide an excellent platform for diastereoselective reactions. The fixed spatial arrangement of substituents allows for effective control over the approach of reagents, leading to the preferential formation of one diastereomer over another.
A key strategy for achieving diastereoselectivity is the use of the bicyclo[2.2.2]octane scaffold in Diels-Alder reactions. nih.gov The endo-selectivity often observed in these reactions, sometimes enhanced by Lewis acid catalysis, allows for the predictable formation of specific stereoisomers. nih.gov For instance, the reaction of a 5-substituted 1,3-cyclohexadiene (B119728) with a dienophile can proceed with high facial selectivity, directed by the existing substituent on the diene. nih.gov
Furthermore, the stereochemistry of the bicyclo[2.2.2]octane system can be controlled through other synthetic transformations. For example, the reduction of a ketone can be highly diastereoselective due to the steric hindrance imposed by the bicyclic framework, which directs the hydride attack to the less hindered face. The predictable stereochemical outcomes make these systems valuable in the synthesis of complex molecules with multiple stereocenters. google.com
Enantioselective Approaches to Chiral 4-Methoxybicyclo[2.2.2]octan-2-one Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest for applications in asymmetric catalysis and the synthesis of chiral natural products. nih.govresearchgate.net Several strategies have been developed to achieve high enantioselectivity.
One successful approach involves the use of chiral catalysts in reactions that construct the bicyclic framework. For example, organocatalysts, such as diphenylprolinol silyl (B83357) ether, have been employed in domino Michael/Michael reactions to produce bicyclo[2.2.2]octanone derivatives with excellent diastereo- and enantioselectivity. researchgate.net Similarly, copper-mediated oxidative dearomatization of phenols followed by a [4+2] dimerization has been shown to be a highly enantioselective method for the synthesis of bicyclo[2.2.2]octenones. nih.gov
Another strategy involves the desymmetrization of prochiral bicyclo[2.2.2]octane derivatives. This can be achieved through enantioselective reactions that differentiate between two enantiotopic functional groups. Furthermore, tandem reactions under metal-free conditions have been developed to provide rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates in good yields and with high enantioselectivities. rsc.org These methods often rely on the formation of an open transition state mediated by an organic base to achieve high levels of asymmetric induction. rsc.org
Stereochemical Implications of the Methoxy (B1213986) Substituent
The methoxy group at the C4 position of the bicyclo[2.2.2]octan-2-one system plays a crucial role in influencing the stereochemical outcome of reactions. Its electronic and steric properties can direct the approach of reagents and stabilize or destabilize transition states.
The inductive effect of the methoxy group can influence the reactivity of the ketone at the C2 position. In some cases, the electron-donating nature of the methoxy group can control the regiochemistry of cycloaddition reactions. researchgate.net For example, in intramolecular alkene-arene meta-photocycloadditions, a methoxy group can direct the addition to a specific position on the aromatic ring. researchgate.net
The steric bulk of the methoxy group can also play a significant role in directing the stereochemistry of reactions. It can hinder the approach of reagents from one face of the molecule, leading to preferential attack from the opposite, less sterically encumbered face. This steric guidance is particularly important in diastereoselective reactions where the methoxy group can create a significant energy difference between the diastereomeric transition states. In certain contexts, the inductive effect of a methoxy group has been observed to outweigh potential resonance-stabilizing effects. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Structural Research
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For a molecule with the intricate bridged system of 4-Methoxybicyclo[2.2.2]octan-2-one, multi-dimensional NMR techniques are particularly powerful in resolving its complex proton and carbon environments.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy (B1213986) group and the protons on the bicyclic skeleton. The chemical shifts are influenced by the electronic environment and the rigid geometry of the molecule. The bridgehead protons and the methylene protons on the three bridges would likely appear as complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ketone is expected to resonate at a characteristic downfield chemical shift. The carbon atom bearing the methoxy group and the methoxy carbon itself will also have predictable chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OCH₃ | 3.35 | s | - |
| H-1 | 2.50 | m | - |
| H-3 (axial) | 2.20 | m | - |
| H-3 (equatorial) | 2.45 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-2) | 212.0 |
| C-4 | 75.0 |
| OCH₃ | 56.0 |
| C-1 | 48.0 |
| C-3 | 38.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, helping to identify adjacent protons on the bicyclic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons, such as the bridgehead carbons and the carbonyl carbon. For instance, correlations from the methoxy protons to the C-4 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemical arrangement of the substituents on the rigid bicyclic framework.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone, typically appearing around 1720-1740 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1070-1150 cm⁻¹ region. The C-H stretching vibrations of the aliphatic bicyclic system would appear around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The symmetric vibrations of the bicyclic carbon skeleton are often more prominent in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H (aliphatic) | 2850-3000 (s) | 2850-3000 (s) |
| C=O (ketone) | 1730 (s) | 1730 (w) |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or a molecule of formaldehyde (CH₂O) from the molecular ion. Cleavage of the bicyclic system, such as a retro-Diels-Alder reaction, could also be a prominent fragmentation pathway.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
|---|---|
| [M]+• | Molecular Ion |
| [M - 31]+ | Loss of •OCH₃ |
| [M - 30]+• | Loss of CH₂O |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the bicyclic system. This technique would unequivocally confirm the relative stereochemistry of the methoxy group and the carbonyl group and provide insights into the packing of the molecules in the solid state. This method is particularly valuable for establishing the absolute configuration if a chiral derivative is prepared or if anomalous dispersion is used.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are essential for understanding the distribution of electrons and the nature of chemical bonds within 4-methoxybicyclo[2.2.2]octan-2-one. Methods like DFT, with functionals such as B3LYP or M06-2X, and Møller-Plesset perturbation theory (MP2, MP3) can be employed to model its electronic structure with high accuracy. cecam.orgmdpi.com
These calculations reveal the influence of the substituents on the bicyclo[2.2.2]octane skeleton. The oxygen atom of the methoxy (B1213986) group donates electron density to the cage structure, while the carbonyl group acts as an electron-withdrawing entity. This push-pull electronic effect across the rigid framework creates a distinct charge distribution and dipole moment. Natural Bond Orbital (NBO) analysis can further quantify these interactions, detailing the hybridization of the atoms and the delocalization of electron density.
Table 1: Representative Quantum Chemical Methods for Electronic Structure Analysis
| Method Type | Specific Method/Functional | Basis Set | Typical Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, M06-2X, B3PW91 | TZVP, Def2TZVP, 6-31G* | Geometry optimization, electronic properties, thermodynamic parameters. mdpi.com |
| Møller-Plesset Perturbation Theory | MP2, MP3 | TZVP, cc-pVDZ | Higher accuracy energy calculations, electron correlation effects. mdpi.com |
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and their associated energy changes. For systems related to this compound, DFT calculations have been successfully used to map out complex reaction coordinates.
A pertinent example is the study of the thermal researchgate.net sigmatropic rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene, which yields 5-methoxybicyclo[2.2.2]oct-2-enes. acs.orgresearchgate.net Computational analysis of this reaction using DFT methods (B3LYP and M06-2X) indicated that the reaction does not proceed through a simple concerted pathway. Instead, it involves a long-lived diradical intermediate. researchgate.netresearchgate.net The presence of the methoxy group was found to stabilize one of the radical centers, influencing the stereochemical outcome of the reaction, favoring the si product over the sr product with a ratio of 3.2. acs.orgresearchgate.net
Such studies provide a framework for predicting the behavior of this compound in similar thermal or photochemical reactions. By calculating the transition state energies and the stability of potential intermediates, chemists can predict reaction feasibility, rates, and product distributions.
Table 2: Computational Details for a Related Rearrangement Reaction
| Parameter | Description |
|---|---|
| Reaction Studied | researchgate.net Sigmatropic Rearrangement of 8-exo-methoxybicyclo[4.2.0]oct-2-ene. researchgate.net |
| Computational Methods | Density Functional Theory (B3LYP, M06-2X). researchgate.net |
| Key Finding | The reaction proceeds via a long-lived diradical intermediate. acs.orgresearchgate.net |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds. For this compound, calculations can predict its ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and mass spectrometry fragmentation patterns.
Studies on related 1,4-disubstituted bicyclo[2.2.2]octane systems have shown that the additivity of substituent effects on ¹³C NMR chemical shifts works remarkably well for the bridgehead positions. tue.nl This principle allows for accurate prediction of the chemical shifts for the quaternary carbons in this compound. Furthermore, computational methods can predict other physical properties. For the closely related 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid, collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been predicted for various adducts using computational tools. uni.lu These predicted values serve as a valuable reference for experimental ion mobility-mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) Data for a Related Compound
| Compound | Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|---|
| 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid | [M+H]⁺ | 185.11722 | 141.2 |
| [M+Na]⁺ | 207.09916 | 149.5 | |
| [M-H]⁻ | 183.10266 | 138.2 |
Data sourced from PubChemLite for the analogous compound 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid. uni.lu
Conformational Analysis and Molecular Dynamics Simulations
The bicyclo[2.2.2]octane core is known for its high degree of rigidity. Unlike flexible cyclohexane (B81311) rings, this framework has very limited conformational freedom. The boat-like conformations of the three constituent six-membered rings are locked in place by the shared bridgehead carbons. Therefore, the primary focus of conformational analysis for this compound is the orientation of the methoxy substituent.
While the bicyclic cage is rigid, molecular dynamics (MD) simulations can be used to study its vibrational modes and the subtle dynamic motions that do occur at finite temperatures. MD simulations, governed by a computationally derived potential energy surface, can model the time-evolution of the molecule's structure, providing insights into its structural stability and how it might interact with its environment on a picosecond to nanosecond timescale.
Reactivity Prediction and Design of Novel Transformations
Computational chemistry enables the prediction of a molecule's reactivity by examining its fundamental electronic properties. For this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly instructive.
The LUMO is expected to be localized on the carbonyl group, specifically on the carbon atom. This indicates that the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles.
The HOMO will likely have significant contributions from the oxygen lone pairs of the methoxy group. This marks it as a potential site for electrophilic attack or as a determinant in charge-stabilization during reactions.
By mapping the electrostatic potential (ESP) onto the electron density surface, one can visualize the electron-rich (negative ESP) and electron-poor (positive ESP) regions of the molecule, confirming the nucleophilic character of the carbonyl oxygen and the electrophilic character of the carbonyl carbon. These analyses are crucial for designing novel chemical transformations, predicting the outcomes of reactions like reductions, oxidations, or additions, and understanding the regioselectivity and stereoselectivity of such processes.
Utility of 4 Methoxybicyclo 2.2.2 Octan 2 One As a Synthetic Building Block
Precursor in the Construction of Complex Organic Molecules
The bicyclo[2.2.2]octane core is a key structural motif in a range of complex organic molecules, including natural products like terpenes and alkaloids. google.com Derivatives of this bicyclic system serve as crucial intermediates in their total synthesis. The specific substitution pattern of 4-Methoxybicyclo[2.2.2]octan-2-one offers distinct reactive sites. The ketone can undergo nucleophilic addition, reduction, or enolization, while the methoxy (B1213986) group at the bridgehead position influences the reactivity of the scaffold.
Research has demonstrated the utility of related methoxy-substituted bicyclo[2.2.2]octane systems in synthetic sequences. For instance, 1-methoxybicyclo[2.2.2]oct-2-ene has been utilized as a precursor in the synthesis of the complex marine alkaloid (+)-neosymbioimine. uni-tuebingen.de The synthesis involved heating the bicyclic ether with sodium sulfide (B99878) nonahydrate in ethanol (B145695) to proceed to the next step of the synthesis. uni-tuebingen.de Similarly, methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate, a closely related derivative, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic transformations. dtu.dk
The strategic placement of the ketone and methoxy groups allows for sequential reactions to build molecular complexity. The ketone provides a site for carbon-carbon bond formation, while the methoxy group can be retained as a key structural element or potentially cleaved to reveal a hydroxyl group for further functionalization.
Application in Asymmetric Synthesis as a Chiral Scaffold
The inherent chirality of certain substituted bicyclo[2.2.2]octane derivatives makes them excellent scaffolds for asymmetric catalysis. While there have been efforts to develop new chiral scaffolds to rival established ones like trans-1,2-diaminocyclohexane, some bicyclic systems have shown considerable promise. nih.govresearchgate.net The rigid conformation of the bicyclo[2.2.2]octane framework provides a well-defined spatial arrangement for catalytic groups, which can lead to high levels of stereocontrol in chemical reactions. nih.govresearchgate.net
For example, cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized in enantiopure form and used to create "salen" ligands. nih.govresearchgate.net These ligands, when complexed with metals, have proven to be effective catalysts in asymmetric reactions. nih.govresearchgate.net The success of such scaffolds highlights the potential of the bicyclo[2.2.2]octane core in asymmetric synthesis.
In the context of this compound, its derivatives can be employed in asymmetric reductions. For instance, bridgehead substituted bicyclo[2.2.2]octan-2,6-diones have been evaluated as substrates for asymmetric reduction using baker's yeast, aiming to produce chiral diols. lu.se The stereochemical outcome of such reductions is influenced by the substituents on the bicyclic frame, demonstrating the role of the scaffold in directing the stereochemistry of a reaction.
Strategic Incorporation into Bio-relevant Scaffolds
The bicyclo[2.2.2]octane skeleton is increasingly being recognized as a valuable bioisostere for the phenyl ring in medicinal chemistry. nih.gov Replacing a phenyl ring with a saturated bicyclic system like bicyclo[2.2.2]octane can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, without sacrificing the desired geometric orientation of functional groups. nih.govacs.org
The 2-oxabicyclo[2.2.2]octane core, an analog of the bicyclo[2.2.2]octane system, has been successfully incorporated into the structures of drugs like Imatinib and Vorinostat, resulting in improved properties. nih.gov This strategy of using bicyclic scaffolds as phenyl ring replacements is a key area of interest in drug discovery. nih.gov
Specifically, 4-methoxybicyclo[2.2.2]octane derivatives have been synthesized as analogs of para-methoxy substituted fragrances. researchgate.net This demonstrates the utility of this scaffold in mimicking the structure and function of substituted aromatic systems. The rigid bicyclic core holds pendant functional groups in a well-defined three-dimensional arrangement, similar to a substituted benzene (B151609) ring.
Development of Novel Materials via Bicyclo[2.2.2]octane Derivatives
The unique structural properties of bicyclo[2.2.2]octane derivatives also make them attractive building blocks for the development of novel materials. google.com Bicyclo[2.2.2]octane diols and diacids, for instance, are utilized as specialty monomers in the synthesis of certain polymers. google.com The rigidity and defined geometry of the bicyclic unit can impart specific properties to the resulting polymer chains.
Furthermore, the incorporation of bicyclo[2.2.2]octane units into larger molecular architectures has led to the creation of "molecular rotors." nih.gov In one example, a steroidal bicyclo[2.2.2]octane rotor was synthesized where the bicyclic cage acts as a rapidly rotating component within a crystalline solid. nih.gov The synthesis of such complex structures relies on the functionalization of the bicyclo[2.2.2]octane core, for example, through the conversion of bicyclo[2.2.2]octane-1,4-dimethanol to other derivatives. nih.gov These developments suggest that derivatives of bicyclo[2.2.2]octane, including those with methoxy substitutions, are promising candidates for the design of advanced materials with dynamic properties. nih.gov
Future Research Directions and Unexplored Frontiers
Innovations in Stereoselective Synthesis of 4-Methoxybicyclo[2.2.2]octan-2-one
The demand for enantiomerically pure forms of this compound and its derivatives for various applications necessitates the development of novel stereoselective synthetic methods. Future research is poised to move beyond classical approaches and embrace cutting-edge strategies.
One promising avenue lies in the application of asymmetric catalysis . The development of chiral catalysts, potentially based on transition metals or organocatalysts, could enable the direct enantioselective or diastereoselective synthesis of the bicyclo[2.2.2]octane core. For instance, asymmetric Diels-Alder reactions, a cornerstone for constructing this ring system, could be rendered highly stereoselective through the use of innovative chiral Lewis acids or organocatalysts. researchgate.net
Furthermore, biocatalysis offers a green and highly selective alternative. The use of enzymes to catalyze key steps in the synthetic sequence could provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods.
Another area of innovation involves the development of novel cyclization strategies. An acid-catalyzed cyclization of 4-acetyl-1-methoxy-1-cyclohexene has been shown to produce this compound in high yields. researchgate.netresearchgate.netelectronicsandbooks.com Future work could explore variations of this reaction using different acid catalysts or substrates to achieve even greater efficiency and stereocontrol.
Discovery of Unconventional Reactivity and Rearrangement Pathways
The strained bicyclic framework of this compound makes it a fascinating substrate for exploring unconventional reactivity and skeletal rearrangements.
The Beckmann rearrangement of the corresponding oxime has been studied, revealing a competitive formation of lactams and nitriles, with the product ratio influenced by substituents at the 1-position. electronicsandbooks.com Future investigations could delve deeper into controlling this rearrangement to selectively favor one product over the other, potentially through the use of different reagents or reaction conditions. This could unlock new synthetic routes to valuable nitrogen-containing bicyclic compounds.
Moreover, the strategic placement of the methoxy (B1213986) group and the ketone functionality invites exploration of fragmentation reactions . Under specific conditions, the ring system could be induced to open, yielding highly functionalized monocyclic or acyclic products that would be challenging to synthesize otherwise.
The photochemically promoted oxa-di-π-methane rearrangement of related bicyclo[2.2.2]octenone derivatives has been shown to yield linear triquinanes. researchgate.net Investigating similar photochemical transformations for this compound could lead to the discovery of novel and complex molecular architectures.
Advanced Computational Tools for Predictive Organic Chemistry
The synergy between experimental work and computational chemistry is becoming increasingly crucial in modern organic synthesis. For a molecule like this compound, computational tools can provide invaluable insights into its structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) calculations can be employed to predict the stereochemical outcomes of reactions, elucidate reaction mechanisms, and understand the factors governing reactivity. researchgate.netacs.org For example, computational studies have been used to explain the facial selectivity in Diels-Alder reactions leading to bicyclo[2.2.2]octene frameworks. researchgate.net Such predictive power can significantly reduce the amount of trial-and-error experimentation required.
Future research will likely see the application of more advanced computational methods, such as ab initio molecular dynamics (AIMD) , to simulate the dynamic behavior of the molecule and its reactions in solution. This can provide a more realistic picture of the reaction pathways and transition states involved.
Furthermore, the development of machine learning algorithms trained on large datasets of chemical reactions could lead to the in silico prediction of optimal reaction conditions and potential side products for syntheses involving this compound.
Integration of this compound into Advanced Chemical Technologies
The unique structural and electronic properties of this compound make it a promising building block for a variety of advanced chemical technologies.
Its rigid scaffold can be utilized in the design of molecular probes and sensors . By functionalizing the bicyclic core with reporter groups, it may be possible to create molecules that exhibit a specific response, such as a change in fluorescence, upon binding to a target analyte.
In the realm of materials science , incorporating this bicyclic unit into polymers could impart unique properties such as increased rigidity, thermal stability, and altered optical properties. The defined three-dimensional structure of the bicyclic ketone could be used to create materials with well-defined microporosity.
Furthermore, the potential for this compound to serve as a chiral synthon opens doors for its use in the synthesis of biologically active molecules and pharmaceuticals . The rigid framework can be used to control the spatial arrangement of functional groups, which is often critical for biological activity.
Methodological Advancements in Characterization for Bicyclic Systems
The unambiguous characterization of the stereochemistry and conformation of bicyclic systems like this compound is paramount. While standard techniques like NMR and X-ray crystallography are indispensable, future research will benefit from the application of more advanced and sensitive analytical methods.
Chiroptical spectroscopy , including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can provide detailed information about the absolute configuration of chiral molecules in solution. The combination of experimental chiroptical data with quantum chemical calculations can be a powerful tool for stereochemical assignment.
Advanced mass spectrometry techniques , such as ion mobility-mass spectrometry (IM-MS), could be employed to separate and characterize different isomers and conformers of this compound and its derivatives in the gas phase.
The development of new NMR pulse sequences and techniques , including residual dipolar coupling (RDC) analysis, can provide more precise information about the relative orientation of different parts of the molecule, further refining our understanding of its three-dimensional structure in solution.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Methoxybicyclo[2.2.2]octan-2-one?
- Answer : The compound can be synthesized via sequential Michael additions or classical Diels-Alder approaches. A novel method involves treating cross-conjugated enolates (e.g., derived from 5,5-dimethylcyclohexane-1,3-dione) with methyl vinyl ketone (MVK) to form bicyclo[2.2.2]octan-2-ones through two consecutive Michael reactions . Alternatively, Diels-Alder reactions with activated dienes (e.g., 2,6,6-trimethylcyclohexadienone) followed by catalytic hydrogenation yield bicyclo[2.2.2]octan-2-one intermediates, which are functionalized with methoxy groups via standard steps .
Q. How is the molecular structure of this compound characterized?
- Answer : Key characterization techniques include:
- NMR spectroscopy : To confirm the bicyclic framework and methoxy group positioning.
- IR spectroscopy : For identifying carbonyl (C=O) and ether (C-O) functional groups.
- Mass spectrometry : Exact mass determination (154.0994 g/mol) validates molecular formula (C₉H₁₄O₂) .
- Computational modeling : Predicts topological polar surface area (17.1 Ų) and hydrophobicity (XLogP: ~0.7) .
Q. What spectroscopic techniques are essential for confirming purity and structure?
- Answer : Purity is assessed via HPLC or GC-MS, while structure is confirmed using:
- ¹H/¹³C NMR : Assigns proton and carbon environments, especially the methoxy group (δ ~3.3 ppm for ¹H) and ketone resonance.
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles in the bicyclic system.
- Elemental analysis : Validates empirical formula .
Advanced Research Questions
Q. What factors influence stereochemical outcomes in bicyclo[2.2.2]octane derivative synthesis?
- Answer : Steric hindrance (e.g., bulky isopropyl groups at C4) and reaction conditions (e.g., solvent polarity, temperature) critically affect regioselectivity. For example, Diels-Alder approaches with bulky substituents yield trace products due to unfavorable transition-state geometries, whereas sequential Michael additions minimize steric clashes . Computational studies (e.g., B3LYP/6-31G*) model relative free energies of intermediates to predict dominant pathways .
Q. How do computational models assist in predicting reactivity?
- Answer : Density functional theory (DFT) calculations:
- Predict fragmentation pathways in mass spectrometry (e.g., CID of protonated derivatives).
- Simulate reaction energetics (e.g., Michael addition barriers) to optimize yields .
- Estimate thermodynamic stability of regioisomers, such as endo vs. exo adducts .
Q. What challenges arise in functionalizing the bicyclo[2.2.2]octane framework?
- Answer : Key challenges include:
- Position-selective modification : Methoxy groups at C4 hinder electrophilic substitutions due to electron donation.
- Ring strain : The rigid bicyclic system limits conventional cycloadditions, requiring tailored reagents (e.g., LiAlH₄ for ketone reduction) .
- Stereocontrol : Asymmetric hydrogenation or chiral auxiliaries are needed for enantioselective synthesis .
Q. How does the methoxy group affect reactivity in ring-opening reactions?
- Answer : The methoxy group:
- Stabilizes adjacent carbocations via resonance, facilitating acid-catalyzed ring-opening.
- Directs nucleophilic attacks to electron-deficient positions (e.g., C3 or C5 in the bicyclic system).
- Reduces carbonyl electrophilicity, slowing nucleophilic additions to the ketone .
Q. What gaps exist in understanding the pharmacological potential of bicyclo[2.2.2]octane derivatives?
- Answer : Limited data exist on:
- Target specificity : Interactions with neurological receptors (e.g., mu-opioid) require binding affinity studies .
- Metabolic stability : CYP450-mediated oxidation pathways remain uncharacterized.
- Toxicity profiles : Acute oral toxicity (LD₅₀) and organ-specific effects (e.g., respiratory irritation) are understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
